molecular formula C18H22N4O4 B2598880 N-(2-hydroxyethyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900869-17-2

N-(2-hydroxyethyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No. B2598880
CAS RN: 900869-17-2
M. Wt: 358.398
InChI Key: BDVOLJHQZHKACI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxyethyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C18H22N4O4 and its molecular weight is 358.398. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Modifications

Synthesis and Antifungal Activity : A study by Hanafy (2011) explores the synthesis of new pyrido[2,3-d]pyrimidine derivatives, emphasizing their significant antifungal activities. This research demonstrates the versatility of pyrido[2,3-d]pyrimidines in synthesizing compounds with potential biological applications, including antifungal properties Hanafy, 2011.

Chemical Modification for Enhanced Biological Properties : Ukrainets et al. (2015) investigated the chemical modification of the pyridine moiety of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides. The study aimed to optimize biological properties by modifying the molecule's structure, indicating the potential for creating more effective compounds through targeted modifications Ukrainets, O. et al., 2015.

Potential Biological Activities

Antiviral Activity : The synthesis and evaluation of pyrrolo[2,3-d]pyrimidines for antiviral activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1) were reported by Renau et al. (1996). This study underscores the compound class's relevance in developing new antiviral agents, reflecting the broader potential of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives in medicinal chemistry Renau et al., 1996.

Cytotoxicity : Hassan et al. (2014) conducted a study on the synthesis, characterization, and evaluation of cytotoxicity of some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells. The findings contribute to understanding the potential anticancer properties of such derivatives Hassan, A. S. et al., 2014.

Enantioselective Synthesis : A study by Calvez et al. (1998) on the enantioselective synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate showcases the synthetic versatility of compounds related to N-(2-hydroxyethyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide. This research highlights the importance of enantioselective synthesis in creating biologically active compounds Calvez, O. et al., 1998.

properties

IUPAC Name

N-(2-hydroxyethyl)-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4/c1-12-5-3-7-22-15(12)20-16-13(18(22)25)11-14(17(24)19-6-9-23)21(16)8-4-10-26-2/h3,5,7,11,23H,4,6,8-10H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVOLJHQZHKACI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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